molecular formula C10H13N3O3 B8649463 2-(3-Isopropyl-ureido)-isonicotinic acid

2-(3-Isopropyl-ureido)-isonicotinic acid

Cat. No.: B8649463
M. Wt: 223.23 g/mol
InChI Key: SJMMPLNWZUQNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Isopropyl-ureido)-isonicotinic acid is a pyridine-derived compound featuring a ureido substituent at the 2-position of the isonicotinic acid backbone, with an isopropyl group attached to the urea moiety. The carboxylic acid group at the 4-position of the pyridine ring distinguishes it from nicotinic acid derivatives.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

2-(propan-2-ylcarbamoylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H13N3O3/c1-6(2)12-10(16)13-8-5-7(9(14)15)3-4-11-8/h3-6H,1-2H3,(H,14,15)(H2,11,12,13,16)

InChI Key

SJMMPLNWZUQNDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1=NC=CC(=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and functional groups among 2-(3-Isopropyl-ureido)-isonicotinic acid and related compounds:

Compound Name Substituent Position(s) Functional Groups Key Structural Features
This compound 2-position (ureido) Ureido, isopropyl, carboxylic acid Rigid pyridine core; polar carboxylic acid
Isoniazid 4-position (hydrazide) Hydrazide, pyridine Antitubercular activity via mycolic acid inhibition
6-(3-Isopropylureido)nicotinic acid 6-position (ureido) Ureido, isopropyl, carboxylic acid Positional isomer; altered steric/electronic effects
Citrazinic acid (2,6-dihydroxyisonicotinic acid) 2,6-positions (hydroxyl) Hydroxyl, carboxylic acid Microbial metabolite; forms coordination complexes
4-Carboxypyridine (Isonicotinic acid) 4-position (carboxylic acid) Carboxylic acid, pyridine Precursor for pharmaceuticals and MOFs

Physicochemical Properties

  • Solubility : The isopropyl-ureido group in this compound likely reduces water solubility compared to hydroxylated derivatives like citrazinic acid but improves lipophilicity relative to isoniazid.
  • Coordination Chemistry : The carboxylic acid group enables metal-organic framework (MOF) formation, similar to 1,4-benzenedicarboxylate linkers. However, the bulkier ureido substituent may limit porosity compared to simpler carboxylates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.